

A Technical Guide to the Molecular Structure and Stereochemistry of Quinovic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Quinovic acid** is a pentacyclic triterpenoid natural product isolated from various plant species, notably from the bark of Cinchona and Uncaria genera. As a member of the ursane family of triterpenoids, it possesses a complex molecular architecture and a defined stereochemistry that are crucial to its diverse biological activities, including neuroprotective and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of **quinovic acid**. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a visualization of its role in relevant biological pathways.

Molecular Structure and Identity

Quinovic acid is a complex organic molecule with a rigid pentacyclic core. Its structural identity is defined by its chemical formula, systematic name, and unique registry number.

- Molecular Formula: C₃₀H₄₆O₅[1][2]
- Systematic IUPAC Name: (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid.[2]
- CAS Registry Number: 465-74-7.[2]



Other Names: Quinovaic acid, Chinovic acid.[2]

The core of **quinovic acid** is an ursane skeleton, a type of triterpene characterized by a fivering (A-E) carbon framework with a six-membered E ring.[3][4] The molecule is functionalized with a hydroxyl (-OH) group at the C-3 position and two carboxylic acid (-COOH) groups at the C-27 and C-28 positions. A double bond is located between C-12 and C-13 within the C ring.

Stereochemistry

The biological function of a complex molecule like **quinovic acid** is intrinsically linked to its three-dimensional structure. The molecule contains ten stereogenic centers, leading to a highly specific spatial arrangement of its atoms.

- Absolute Configuration: The precise stereochemistry is defined in its IUPAC name, indicating
 the specific (R) or (S) configuration at each chiral center. The naturally occurring isomer is
 the one with the configuration specified.
- Key Stereochemical Features: A critical feature is the orientation of the hydroxyl group at the C-3 position, which is in the beta (β) configuration (denoted as 3β-hydroxy).[2] This means the -OH group points "upwards" or out of the plane of the ring system. Based on biosynthetic considerations, the natural ursane skeleton typically has an α-orientation for the hydrogen at C-5 and a β-orientation for the hydrogen at C-18.[5]
- Stereoisomers: With ten chiral centers, the theoretical maximum number of stereoisomers
 for quinovic acid is 2¹⁰ or 1,024. However, only one specific stereoisomer is naturally
 produced and recognized as quinovic acid. Any other stereoisomer would be classified as a
 diastereomer of natural quinovic acid and would be expected to have different physical
 properties and biological activities.

Physicochemical Properties

The quantitative physicochemical data for **quinovic acid** are crucial for its handling, formulation, and analysis. The properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Weight	486.7 g/mol	[2]
Appearance	Powder	
Melting Point	~298 °C (with decomposition)	_
Optical Rotation	$[\alpha]D^{20}$ +99° (c = 2.48 in pyridine)	
Solubility	Practically insoluble in water. Soluble in pyridine, DMSO, acetone, chloroform, ethyl acetate.	
XlogP (Predicted)	5.9	[1]

Experimental Protocols Isolation and Purification of Quinovic Acid from Cinchona Bark

The isolation of **quinovic acid** from natural sources is a multi-step process involving extraction and chromatographic purification. The following is a generalized protocol based on established methods.[6][7][8]

Methodology:

• Preparation of Plant Material: Dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.

Extraction:

- The powdered bark is subjected to extraction with a suitable solvent. An acid-base extraction is commonly employed.
- The powdered bark (e.g., 100g) is first moistened with an alkaline solution, such as ammonia water or sodium hydroxide, to convert alkaloids and acidic compounds into their



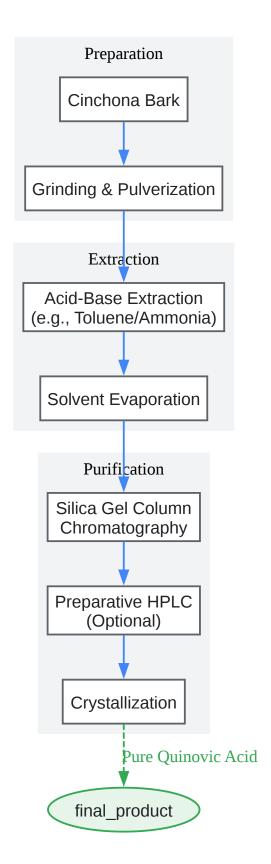
free base or salt forms.

- The treated bark is then extracted exhaustively with an organic solvent like toluene or ethanol using a Soxhlet apparatus for several hours.
- Alternatively, an acidic aqueous solution (e.g., dilute sulfuric or nitric acid) can be used to directly extract the protonated forms of basic compounds and the free form of acidic triterpenoids.[7][8]

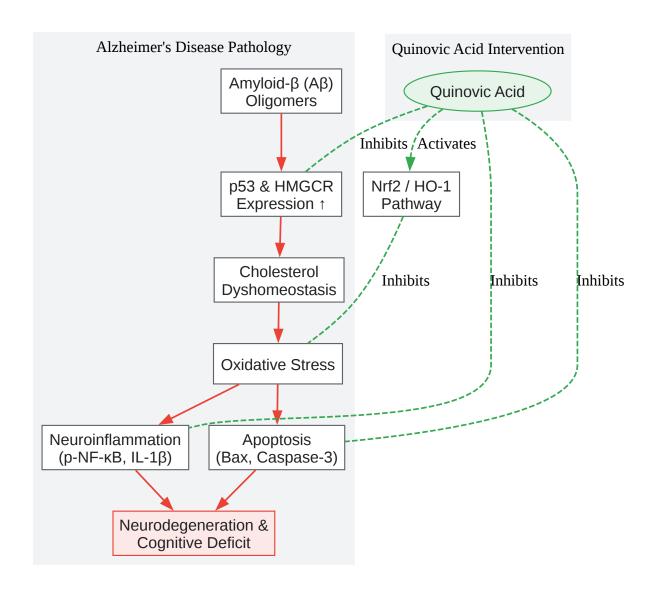
Purification:

- The crude extract is concentrated under reduced pressure to yield a residue.
- The residue is then subjected to column chromatography over silica gel.
- A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the different components.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.
- Final Purification and Crystallization:
 - The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) if necessary.
 - The purified **quinovic acid** is then crystallized from a suitable solvent system (e.g., dilute pyridine) to yield the final product.









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